molecular formula C9H8BrFO B589968 1-Bromo-1-(2-fluorophenyl)-2-propanone CAS No. 1181569-67-4

1-Bromo-1-(2-fluorophenyl)-2-propanone

Cat. No.: B589968
CAS No.: 1181569-67-4
M. Wt: 231.064
InChI Key: NRXPWCNVJGOYHI-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-fluorophenyl)-2-propanone is an organic compound with the molecular formula C9H8BrFO It is a brominated ketone, characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2-fluorophenyl)-2-propanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-fluorophenyl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-1-(2-fluorophenyl)-2-propanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-fluorophenyl)-2-propanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and disrupt cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(4-Bromo-2-fluorophenyl)propan-2-one
  • 1-(2-Fluorophenyl)propan-2-one

Comparison: 1-Bromo-1-(2-fluorophenyl)-2-propanone is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

1-bromo-1-(2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)9(10)7-4-2-3-5-8(7)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXPWCNVJGOYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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